

Application Notes and Protocols for (6RS)-Mefox in One-Carbon Metabolism Studies

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Compound of Interest

Compound Name: (6RS)-Mefox

Cat. No.: B608964

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Introduction

(6RS)-Mefox is a novel antifolate agent belonging to the class of pyrazino[1,2-a][1][2]triazine derivatives. Its chemical structure is closely related to Pralatrexate (PDX), a potent inhibitor of dihydrofolate reductase (DHFR). Antifolates are a class of drugs that interfere with the function of folic acid (vitamin B9) and its derivatives, which are essential for one-carbon metabolism. This metabolic network is crucial for the de novo synthesis of purines and thymidylate, precursors for DNA and RNA synthesis, as well as for the methylation of various biomolecules. By targeting key enzymes in this pathway, **(6RS)-Mefox** holds significant potential as a tool for studying cellular proliferation, as an anticancer agent, and for investigating the intricacies of one-carbon metabolism in various disease states.

These application notes provide a comprehensive overview of the use of **(6RS)-Mefox** in one-carbon metabolism research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its experimental application.

Mechanism of Action

(6RS)-Mefox, akin to its analogue Pralatrexate, is a competitive inhibitor of dihydrofolate reductase (DHFR).^[3] DHFR is a critical enzyme in the folate pathway that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for a variety of enzymes involved in one-carbon transfer reactions.^[4]

The primary mechanism of action of **(6RS)-Mefox** involves:

- Inhibition of Dihydrofolate Reductase (DHFR): By binding to the active site of DHFR with high affinity, **(6RS)-Mefox** prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of reduced folates.[3][4]
- Disruption of One-Carbon Metabolism: The depletion of THF and its derivatives inhibits the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This ultimately leads to the cessation of cell proliferation and induction of apoptosis in rapidly dividing cells.[3][5]
- Enhanced Cellular Uptake and Retention: Similar to Pralatrexate, **(6RS)-Mefox** is designed for efficient transport into cells via the reduced folate carrier (RFC-1).[6][7] Once inside the cell, it is a substrate for folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the molecule. This polyglutamylation enhances its intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes.[6][7]

Quantitative Data

The inhibitory activity of Pralatrexate, a close structural and functional analogue of **(6RS)-Mefox**, has been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Parameter	Value	Enzyme/Cell Line	Reference
Ki (Inhibition Constant)	13.4 pM	Dihydrofolate Reductase (DHFR)	[1]
Ki (Inhibition Constant)	45 nM	Dihydrofolate Reductase (DHFR)	[6]
IC50 (Cell Viability)	1.1 - 247.8 nM (48h)	T-lymphoma cell lines	[1]
IC50 (Cell Viability)	1.7 - 9.7 nM (48h)	Multiple Myeloma cell lines (sensitive)	[8]

Table 1: In vitro inhibitory activity of Pralatrexate.

Cell Line	IC50 (nM) - 48h	Reference
H9 (T-lymphoma)	1.1	[1]
P12 (T-lymphoma)	1.7	[1]
CEM (T-lymphoma)	3.2	[1]
PF-382 (T-lymphoma)	5.5	[1]
MM.1s (Multiple Myeloma)	1.7	[8]
ARH-77 (Multiple Myeloma)	9.7	[8]
KMS-11 (Multiple Myeloma)	4.8	[8]
PCNY-1B (Multiple Myeloma)	5.2	[8]

Table 2: IC50 values of Pralatrexate in various cancer cell lines.

Experimental Protocols

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of **(6RS)-Mefox** on recombinant human DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

- Recombinant human DHFR
- **(6RS)-Mefox**
- Dihydrofolate (DHF)
- NADPH

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10% glycerol
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **(6RS)-Mefox** in DMSO.
- Prepare serial dilutions of **(6RS)-Mefox** in the assay buffer.
- In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - **(6RS)-Mefox** solution at various concentrations (or vehicle control)
 - Recombinant human DHFR enzyme
- Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding a solution of DHF and NADPH to each well.
- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
- Calculate the initial reaction velocity for each concentration of **(6RS)-Mefox**.
- Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Protocol 2: Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effect of **(6RS)-Mefox** on cancer cell lines using a standard MTT or ATP-based luminescence assay.

Materials:

- Cancer cell line of interest (e.g., NCI-H460, MM.1s)
- Complete cell culture medium
- **(6RS)-Mefox**
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
- 96-well cell culture plates
- Microplate reader (for absorbance or luminescence)

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **(6RS)-Mefox** in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **(6RS)-Mefox** (and a vehicle control).
- Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- For MTT assay:
 - Add MTT reagent to each well and incubate for 2-4 hours.
 - Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- For ATP-based assay:

- Follow the manufacturer's instructions for the specific kit. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescence.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the concentration of **(6RS)-Mefox** and determine the IC50 value.

Protocol 3: Cellular Uptake and Polyglutamylation Assay

This protocol describes a method to measure the cellular uptake and subsequent polyglutamylation of **(6RS)-Mefox** using a radiolabeled version of the compound.

Materials:

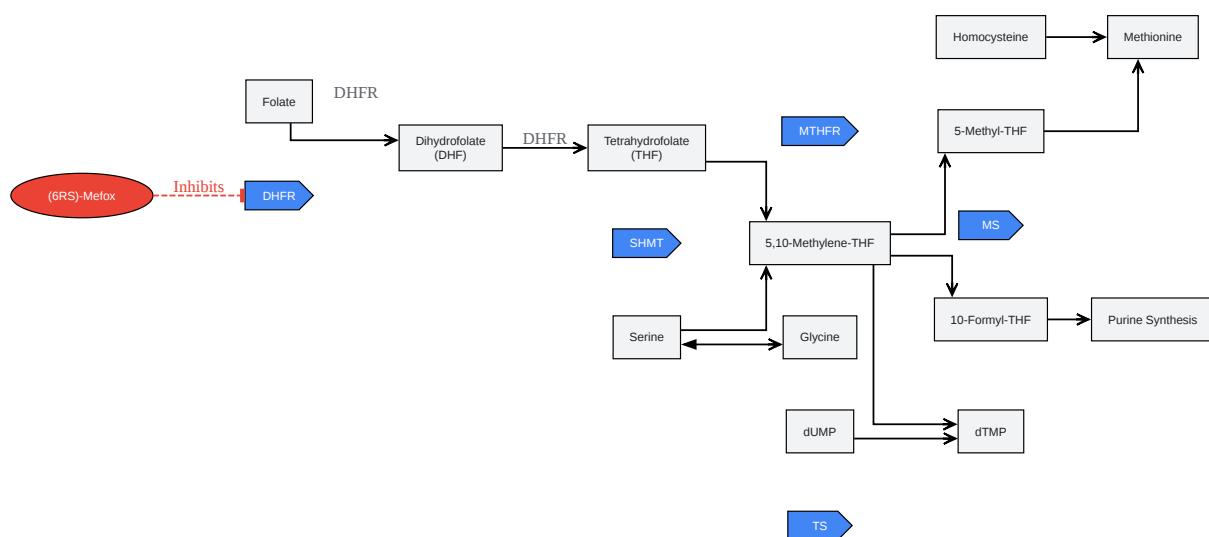
- Radiolabeled [14C]-**(6RS)-Mefox**
- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Thin-layer chromatography (TLC) plates
- Scintillation counter

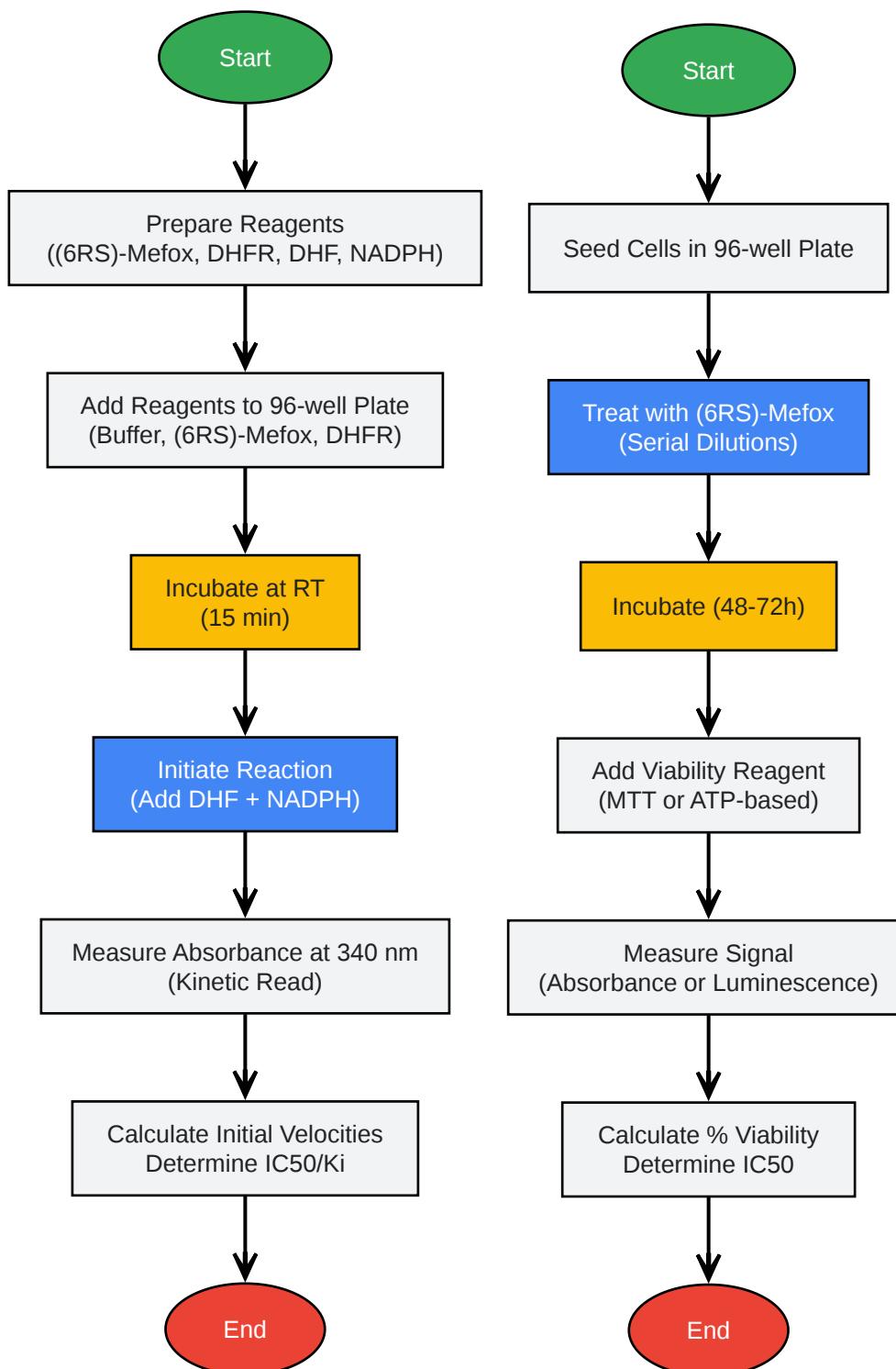
Procedure:

- Plate the cells in multi-well plates and grow to logarithmic phase.
- Incubate the cells with a known concentration of radiolabeled [14C]-**(6RS)-Mefox** for various time points.
- At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound.

- Lyse the cells using a suitable lysis buffer.
- Measure the total radioactivity in a portion of the cell lysate using a scintillation counter to determine the total cellular uptake.
- For polyglutamylation analysis, spot the remaining cell lysate onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system to separate the parent compound from its polyglutamylated forms.
- Visualize and quantify the radioactivity in the spots corresponding to the parent compound and its polyglutamates using a phosphorimager or by scraping the spots and performing scintillation counting.
- Calculate the percentage of polyglutamylated **(6RS)-Mefox** at each time point.

Visualizations



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